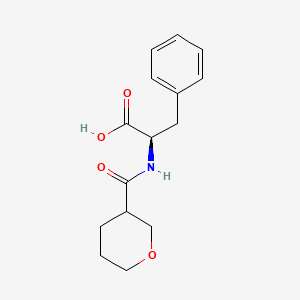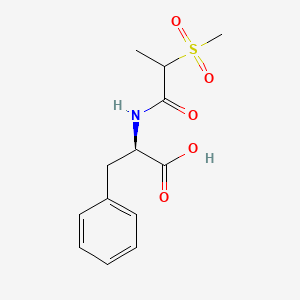![molecular formula C15H18N2O4 B6629589 (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid, also known as OPPA, is a synthetic amino acid that has been extensively studied for its potential applications in biochemical and physiological research. OPPA is a derivative of proline, an important amino acid found in many proteins. The unique chemical structure of OPPA makes it an attractive target for researchers interested in understanding the molecular mechanisms of various biological processes.
作用机制
The mechanism of action of (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is complex and not yet fully understood. However, it is known that this compound binds to the active site of enzymes, inhibiting their activity. This binding is thought to occur through a combination of electrostatic and hydrophobic interactions between this compound and the enzyme.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that have been studied in detail. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels. This inhibition could potentially be useful in the treatment of diabetes. This compound has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is its versatility. It can be used in a wide range of biochemical and physiological assays, making it a valuable tool for researchers. Additionally, this compound is relatively easy to synthesize, making it accessible to many labs. However, there are also some limitations to using this compound. For example, it can be difficult to obtain large quantities of pure this compound, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is the development of new drugs based on this compound and its derivatives. Another area of interest is the study of the molecular mechanisms underlying this compound's inhibitory effects on enzymes. Additionally, there is interest in using this compound as a tool for studying protein-protein interactions and protein folding. Overall, this compound is a promising compound with many potential applications in the field of biochemical and physiological research.
合成方法
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid is built up one residue at a time on a solid support. In solution-phase peptide synthesis, the amino acid is synthesized in solution and then purified using chromatography. Both methods have been used successfully to synthesize this compound.
科学研究应用
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid has been used in a wide range of scientific research applications, including drug discovery, protein engineering, and structural biology. One of the most promising applications of this compound is in the development of new drugs. This compound and its derivatives have been shown to have potent inhibitory effects on a variety of enzymes, including proteases and kinases. These enzymes are involved in many disease processes, making this compound a potentially valuable tool for drug discovery.
属性
IUPAC Name |
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13-7-6-11(9-16-13)14(19)17-12(15(20)21)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18)(H,17,19)(H,20,21)/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAPRDZHGTXQQ-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NCC1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)

![3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide](/img/structure/B6629534.png)
![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)




![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)

![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
